molecular formula C15H14N2O4S B2423529 Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2199710-19-3

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2423529
CAS No.: 2199710-19-3
M. Wt: 318.35
InChI Key: POJPLHGZJICTBG-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential cytotoxic activity . It is a type of chalcone derivative, which are known for their antiproliferative properties . These molecules have shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .


Synthesis Analysis

The synthesis of such compounds often involves the design and creation of a series of chalcone derivatives . For example, one study synthesized a series of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives for their anticonvulsant activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a benzo[d][1,3]dioxol-5-yl group and a 3-(thiazol-2-yloxy)pyrrolidin-1-yl group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically related to its synthesis. For instance, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of related complex organic compounds have been extensively studied. For instance, research on the synthesis, crystal structure, and DFT study of compounds like methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds highlight the advanced methodologies used in creating complex molecules. These studies involve multi-step substitution reactions, and the structures are confirmed using various spectroscopic methods and single-crystal X-ray diffraction (Huang et al., 2021). The detailed analysis provides insights into the molecular geometry, electrostatic potential, and frontier molecular orbitals, essential for understanding the physicochemical properties of such compounds.

Molecular Aggregation and Photophysical Properties

Studies on molecular aggregation and photophysical properties of compounds with similar structural features are crucial in understanding their applications in materials science and photophysics. For example, solvent effects on molecular aggregation in compounds containing thiadiazol and benzene moieties have been investigated to understand their photophysical behavior in different solvents. These studies reveal the impact of substituent groups and solvent interactions on the compounds' aggregation processes, which is vital for their applications in optoelectronics and molecular sensing (Matwijczuk et al., 2016).

Antimicrobial Activity

The antimicrobial activity of novel pyridine derivatives, including those with benzothiazolyl groups, has been explored, indicating the potential biomedical applications of such molecules. These studies involve the synthesis of new compounds and their in vitro screening against various bacterial and fungal strains, demonstrating their variable and modest antimicrobial efficacy (Patel et al., 2011).

Future Directions

The future directions for research on this compound could involve further investigation of its cytotoxic activity and potential as an anticancer agent . Additionally, the synthesis of new derivatives and evaluation of their biological activities could be a promising area of study .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-14(10-1-2-12-13(7-10)20-9-19-12)17-5-3-11(8-17)21-15-16-4-6-22-15/h1-2,4,6-7,11H,3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJPLHGZJICTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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